2-Nitrophenylgalactoside

alpha-galactosidase substrate specificity chromogenic assay

2-Nitrophenylgalactoside (CAS 19710-96-4), systematically named 2-nitrophenyl-α-D-galactopyranoside, is a synthetic chromogenic substrate belonging to the nitrophenyl-glycoside class. This compound serves as a colorimetric probe for α-galactosidase (EC 3.2.1.22) activity, releasing 2-nitrophenol upon enzymatic hydrolysis, which is quantifiable by absorbance at 420 nm.

Molecular Formula C12H15NO8
Molecular Weight 301.25 g/mol
CAS No. 19710-96-4
Cat. No. B028654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenylgalactoside
CAS19710-96-4
Synonyms2-nitrophenyl-alpha-D-galactoside
2-nitrophenylgalactoside
2-nitrophenylgalactoside, (alpha-D)-isomer
2-nitrophenylgalactoside, (beta-D)-isomer
o-nitrophenyl-beta-D-galactopyranoside
ONPG
ONPG cpd
ortho-nitrophenyl-beta-D-galactoside
Molecular FormulaC12H15NO8
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12?/m1/s1
InChIKeyKUWPCJHYPSUOFW-SCWFEDMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenylgalactoside (CAS 19710-96-4) — Chromogenic α-Galactosidase Substrate for Biochemical Assays & Procurement Decisions


2-Nitrophenylgalactoside (CAS 19710-96-4), systematically named 2-nitrophenyl-α-D-galactopyranoside, is a synthetic chromogenic substrate belonging to the nitrophenyl-glycoside class [1]. This compound serves as a colorimetric probe for α-galactosidase (EC 3.2.1.22) activity, releasing 2-nitrophenol upon enzymatic hydrolysis, which is quantifiable by absorbance at 420 nm . In chemical databases, CAS 19710-96-4 is registered specifically for the α-D anomer, distinguishing it from ortho-nitrophenyl-β-D-galactopyranoside (ONPG, CAS 369-07-3), its β-linked structural isomer that serves as the canonical substrate for β-galactosidase .

Why Generic Substitution of 2-Nitrophenylgalactoside (CAS 19710-96-4) Fails — Anomeric and Positional Isomer Specificity Dictates Assay Validity


Although several nitrophenyl-glycosides share the same molecular formula (C₁₂H₁₅NO₈) and are often conflated in procurement databases, 2-nitrophenylgalactoside (CAS 19710-96-4) cannot be generically interchanged with its β-anomer (ONPG, CAS 369-07-3) or its para-substituted analog (4-nitrophenyl-α-D-galactopyranoside, CAS 7493-95-0). These compounds exhibit profoundly different enzyme specificity profiles [1]. The α-configuration at the anomeric center renders CAS 19710-96-4 selectively hydrolyzable by α-galactosidases but not by β-galactosidases, while the ortho-nitrophenyl chromophore provides distinct detection characteristics compared to the para isomer [2]. Substituting any of these in an assay without re-validation introduces systematic measurement errors, as demonstrated by head-to-head substrate specificity studies.

Product-Specific Quantitative Evidence Guide for 2-Nitrophenylgalactoside (CAS 19710-96-4)


Substrate Specificity of α-Galactosidase from Bifidobacterium breve — Direct Comparison of 2-Nitrophenyl vs. 4-Nitrophenyl α-D-Galactoside

In a direct head-to-head comparison using recombinant α-galactosidase from Bifidobacterium breve 203, 2-nitrophenyl-α-D-galactopyranoside (CAS 19710-96-4) exhibited only 16.5% of the hydrolytic activity observed with 4-nitrophenyl-α-D-galactopyranoside (CAS 7493-95-0). This demonstrates that the ortho-nitro substitution significantly reduces catalytic efficiency relative to the para isomer in this enzyme system [1]. More critically, the meta-isomer (3-nitrophenyl-α-D-galactopyranoside) showed merely 5.6% relative activity, establishing a clear positional reactivity rank order: para > ortho ≫ meta [1].

alpha-galactosidase substrate specificity chromogenic assay Bifidobacterium breve

Km Comparison — α-Galactosidase Affinity for 2-Nitrophenyl vs. 4-Nitrophenyl α-D-Galactopyranoside from Athelia rolfsii

In a direct kinetic comparison using purified α-galactosidase from Athelia rolfsii (Corticium rolfsii), the Michaelis constant (Km) for 2-nitrophenyl-α-D-galactopyranoside was determined to be 0.26 mM, compared to 0.16 mM for 4-nitrophenyl-α-D-galactopyranoside [1]. The 1.6-fold higher Km value for the ortho-substituted compound indicates a measurably lower enzyme–substrate binding affinity relative to the para analog. This Km ratio is consistent across independent BRENDA-curated datasets for α-galactosidase EC 3.2.1.22, where Km values for 2-nitrophenyl-α-D-galactoside span 0.086–0.28 mM [2].

enzyme kinetics Michaelis constant alpha-galactosidase Athelia rolfsii

Anomeric Selectivity — Absolute Discrimination Between α-Galactosidase and β-Galactosidase Activity Using 2-Nitrophenylgalactoside

The α-anomeric configuration of CAS 19710-96-4 confers absolute selectivity for α-galactosidases over β-galactosidases. A study on a marine bacterial β-galactosidase reported zero detectable activity with 4-nitrophenyl-α-D-galactopyranoside, while the corresponding β-anomer (ONPG) exhibited 100% relative activity [1]. Conversely, the α-galactosidase from Penicillium sp. 23 shows strict specificity, hydrolyzing exclusively α-D-galactosides, including 2-nitrophenyl-α-D-galactopyranoside [2]. The α-configuration thus provides a binary discrimination tool: a positive signal with CAS 19710-96-4 unambiguously indicates α-galactosidase activity, independent of any co-occurring β-galactosidase.

anomeric specificity alpha-galactosidase beta-galactosidase enzyme discrimination

Activation Energy Comparison — Ortho- vs. Para-Nitrophenyl Galactoside Hydrolysis by Fungal β-Galactosidase

Although this evidence derives from the β-anomer pair (oNPG vs. pNPG), it directly informs the chromogenic behavior of the ortho-nitrophenyl leaving group relevant to CAS 19710-96-4. A thermostable β-galactosidase from the thermophilic fungus Rhizomucor sp. hydrolyzed o-nitrophenyl-β-D-galactopyranoside (oNPG) with an activation energy (Eₐ) of 9.04 kcal/mol, compared to 27.04 kcal/mol for p-nitrophenyl-β-D-galactopyranoside (pNPG) [1]. The 3-fold lower activation barrier for the ortho isomer originates from the intramolecular hydrogen-bonding capacity of the ortho-nitro group, which stabilizes the transition state. This ortho-effect is intrinsic to the 2-nitrophenyl chromophore regardless of anomeric configuration.

activation energy ortho-nitrophenyl para-nitrophenyl beta-galactosidase thermophilic enzyme

Aqueous Solubility Differential — 2-Nitrophenyl-α-D-Galactoside vs. 4-Nitrophenyl-β-D-Galactoside

The calculated aqueous solubility of 2-nitrophenyl-α-D-galactoside (CAS 19710-96-4) is approximately 7.5 g/L (25 mM) at 25°C , whereas the para-nitrophenyl β-D-galactoside (PNPG) has a reported experimental solubility of approximately 14.4 mg/mL (47.8 mM) [1]. The 1.9-fold lower solubility of the ortho-α compound means that concentrated stock solutions require careful solvent selection (e.g., DMSO supplementation) to avoid precipitation in high-throughput assay formats. However, this solubility is fully adequate for enzymatic assays where typical working substrate concentrations range from 0.5 to 10 mM.

aqueous solubility formulation assay buffer compatibility substrate solubility

Meta-Analysis — Ortho-Nitrophenyl α-Galactoside Exhibits 10-Fold Higher Potency Than Natural Tetrasaccharide Substrates

A meta-analysis reported on WikiGenes indicates that all nitrophenyl α-galactosides react substantially better than natural oligosaccharide substrates, and crucially, the ortho-form (i.e., 2-nitrophenyl-α-D-galactoside) was approximately 10-fold more potent than the corresponding tetrasaccharide substrate [1]. This is attributed to the involvement of a hydrophobic region in the enzyme's substrate-binding pocket that favorably interacts with the ortho-nitrophenyl aromatic ring. The enhanced potency of ortho-substituted nitrophenyl galactosides over both natural substrates and other positional isomers constitutes a critical selection criterion for high-sensitivity α-galactosidase detection.

hydrophobic binding substrate potency ortho-effect alpha-galactosidase

Best Research & Industrial Application Scenarios for 2-Nitrophenylgalactoside (CAS 19710-96-4)


Differential Diagnosis of α-Galactosidase Deficiency (Fabry Disease) in Biological Fluids

In clinical biochemistry laboratories, CAS 19710-96-4 enables selective measurement of α-galactosidase A activity in plasma, leukocytes, or urine without interference from the abundant β-galactosidase present in these samples. The anomeric specificity demonstrated in Section 3 (Evidence Item 3) ensures that the chromogenic signal arises exclusively from α-galactosidase hydrolysis, reducing false-negative risk in Fabry disease carrier screening compared to fluorometric substrates that may exhibit cross-reactivity [1].

High-Throughput Screening of α-Galactosidase Inhibitors for Drug Discovery

The 10-fold potency advantage over natural substrates (Section 3, Evidence Item 6) and the ~3-fold lower activation energy for ortho-nitrophenyl chromophore release (Section 3, Evidence Item 4) make CAS 19710-96-4 an optimal substrate for microplate-based inhibitor screening campaigns. The rapid color development at ambient temperature enables kinetic readouts within minutes, supporting automated liquid-handling workflows in 96- and 384-well formats [2].

Confirmation of Recombinant α-Galactosidase Expression in Heterologous Hosts

When expressing recombinant α-galactosidases in E. coli or Pichia pastoris systems — both of which may harbor endogenous β-galactosidase activity — CAS 19710-96-4 provides unambiguous confirmation of α-galactosidase expression. As established in Section 3 (Evidence Item 3), the α-configured substrate is not hydrolyzed by β-galactosidase, eliminating the need for β-galactosidase inhibitors or parallel β-substrate control assays, thereby streamlining clone selection workflows [3].

Quality Control Testing of Lactase Enzyme Preparations for Contaminating α-Galactosidase Activity

Industrial lactase (β-galactosidase) preparations used in dairy processing must be free of α-galactosidase contamination to avoid off-target hydrolysis of α-galactosyl oligosaccharides. Using CAS 19710-96-4 as the detection substrate, any α-galactosidase contaminant generates a quantifiable signal, while the bulk β-galactosidase activity remains silent. The Km data (Section 3, Evidence Item 2) guide the selection of saturating substrate concentrations (≥2 mM) to ensure linear kinetic responses for accurate quantification [2].

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